

# A Comparative Analysis of Teneligliptin and Vildagliptin on Pancreatic Beta-Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Denipride |           |  |  |
| Cat. No.:            | B034343   | Get Quote |  |  |

This guide provides a detailed comparative analysis of two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, Teneligliptin and Vildagliptin, with a specific focus on their respective impacts on pancreatic beta-cell ( $\beta$ -cell) function in the context of Type 2 Diabetes Mellitus (T2DM).

#### **Introduction and Mechanism of Action**

Teneligliptin and Vildagliptin are oral anti-hyperglycemic agents belonging to the DPP-4 inhibitor class. Their primary therapeutic action is to prevent the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released from the gut post-meal and play a crucial role in glucose homeostasis.

By inhibiting the DPP-4 enzyme, both drugs increase the circulating levels of active GLP-1 and GIP.[1][4][5] This leads to several beneficial downstream effects on  $\beta$ -cells:

- Enhanced Glucose-Dependent Insulin Secretion: Elevated incretin levels potentiate the insulin secretion from pancreatic β-cells in response to rising blood glucose.[1][6][7]
- Suppression of Glucagon Release: The drugs also suppress the inappropriate secretion of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[2][6]

This dual mechanism improves glycemic control with a low intrinsic risk of hypoglycemia, as the effects are glucose-dependent.[3][7] Teneligliptin is noted for its unique "J-shaped" structure,



which provides a potent and long-lasting inhibitory effect on the DPP-4 enzyme.[8]

Caption: DPP-4 Inhibitor Mechanism of Action.

## **Comparative Data on Beta-Cell Function**

The function of pancreatic  $\beta$ -cells can be assessed using several key markers. This section compares the effects of Teneligliptin and Vildagliptin on these parameters based on published clinical data.

# Homeostatic Model Assessment of Beta-Cell Function (HOMA-β)

HOMA- $\beta$  is a widely used index calculated from fasting glucose and insulin (or C-peptide) levels to estimate basal  $\beta$ -cell function. Both drugs have demonstrated the ability to improve HOMA- $\beta$  scores, suggesting an enhancement of  $\beta$ -cell secretory capacity.



| Drug          | Study<br>Population | Treatment                | Duration      | Change in<br>HOMA-β                                | Reference |
|---------------|---------------------|--------------------------|---------------|----------------------------------------------------|-----------|
| Teneligliptin | T2DM<br>Patients    | Monotherapy<br>or Add-on | Meta-analysis | Mean<br>Increase:<br>+9.31 (WMD)                   | [9][10]   |
| Teneligliptin | T2DM<br>Patients    | Add-on to<br>Metformin   | 24 Weeks      | Significant increase vs. Placebo (12.23%)          | [11]      |
| Teneligliptin | T2DM<br>Patients    | Monotherapy              | 12 Weeks      | Increased<br>from 24.04 to<br>40.23                | [8]       |
| Vildagliptin  | T2DM<br>Patients    | Add-on to<br>Metformin   | 12 Months     | Significant increase vs. Placebo + Metformin       | [12]      |
| Vildagliptin  | T2DM<br>Patients    | Monotherapy              | 3 Months      | Significant increase (comparable to Teneligliptin) | [13]      |

# Proinsulin to Insulin Ratio (P/I Ratio)

An elevated P/I ratio is an indicator of  $\beta$ -cell dysfunction and stress, reflecting inefficient processing of proinsulin to mature insulin. A reduction in this ratio suggests an improvement in the health and function of  $\beta$ -cells.



| Drug          | Study<br>Population | Treatment                | Duration | Change in<br>P/I Ratio                     | Reference |
|---------------|---------------------|--------------------------|----------|--------------------------------------------|-----------|
| Teneligliptin | T2DM<br>Patients    | Add-on to<br>Glimepiride | 12 Weeks | Significant<br>decrease                    | [8]       |
| Teneligliptin | T2DM<br>Patients    | Monotherapy              | 26 Weeks | Increased proinsulin/C-peptide ratio*      | [14]      |
| Vildagliptin  | T2DM<br>Patients    | Add-on to<br>Metformin   | 24 Weeks | Significant<br>decrease vs.<br>Glimepiride | [15]      |
| Vildagliptin  | T2DM<br>Patients    | Not specified            | Review   | Decreased ratio                            | [16]      |

<sup>\*</sup>Note: In a head-to-head study with an SGLT2 inhibitor, the proinsulin/C-peptide ratio increased with Teneligliptin, contrasting with other findings.[14]

### **Disposition Index (DI)**

The Disposition Index is a more sophisticated measure of  $\beta$ -cell function, as it assesses insulin secretion in relation to the prevailing level of insulin sensitivity (DI = Insulin Secretion × Insulin Sensitivity).[17] An increase in DI indicates that  $\beta$ -cells are appropriately compensating for insulin resistance.



| Drug          | Study<br>Population            | Treatment              | Duration | Change in<br>Disposition<br>Index                              | Reference |
|---------------|--------------------------------|------------------------|----------|----------------------------------------------------------------|-----------|
| Teneligliptin | T2DM<br>Patients               | Monotherapy            | 26 Weeks | Significant<br>improvement                                     | [14]      |
| Vildagliptin  | Impaired<br>Fasting<br>Glucose | Monotherapy            | 6 Weeks  | Increased<br>from 688 to<br>1,164 (×<br>10 <sup>-5</sup> /min) | [5][18]   |
| Vildagliptin  | T2DM<br>Patients               | Add-on to<br>Metformin | 52 Weeks | Significant<br>increase in<br>"Adaptation<br>Index"**          | [19][20]  |

<sup>\*\*</sup>The "Adaptation Index" is a conceptually similar measure assessing the appropriateness of insulin secretion relative to insulin sensitivity.

# **Experimental Protocols**

The data presented above are derived from various clinical studies. The methodologies of key representative trials are detailed below.

# Protocol for HOMA-β and P/I Ratio Assessment (Vildagliptin)

- Study Design: A randomized, controlled trial comparing the add-on effect of Vildagliptin versus Glimepiride in patients already on metformin monotherapy.[15]
- Participants: Patients with T2DM inadequately controlled with metformin.
- Intervention: Vildagliptin or Glimepiride was added to the existing metformin regimen.
- Duration: 24 weeks.
- Methodology:



- A standardized test meal was administered at baseline, 12 weeks, and 24 weeks.
- Blood samples were collected at fasting and multiple postprandial time points (up to 300 minutes).
- Samples were analyzed for blood glucose, insulin, and intact proinsulin levels.
- HOMA-β was calculated using the standard formula from fasting values.
- The proinsulin to insulin ratio was calculated from fasting and postprandial values to assess β-cell processing efficiency.[15]

### **Protocol for Disposition Index Assessment (Vildagliptin)**

- Study Design: A single-blind study involving a placebo run-in, a treatment phase, and a washout phase.[5][18]
- Participants: Subjects with Impaired Fasting Glucose (IFG).
- Intervention: Vildagliptin (100 mg once daily).
- Duration: 2 weeks of placebo, followed by 6 weeks of Vildagliptin, and a final 2-week placebo washout.
- Methodology:
  - At the end of each phase (weeks 2, 8, and 10), subjects underwent a Frequently Sampled Intravenous Glucose Tolerance Test (FSIGT).
  - The FSIGT data was analyzed using Bergman's minimal model to quantify the acute insulin response to glucose (AIRg) and the insulin sensitivity index (SI).[5]
  - The Disposition Index (DI) was calculated as the product of these two parameters: DI = AIRg × SI.[5][18]

Caption: Generalized Workflow for a Comparative Clinical Trial.

# **Comparative Summary and Conclusion**



Both Teneligliptin and Vildagliptin are effective DPP-4 inhibitors that improve  $\beta$ -cell function through the incretin pathway. The available evidence suggests that both agents lead to significant improvements in HOMA- $\beta$ , a key marker of insulin secretory function.

- HOMA-β: Both drugs consistently show a positive impact. Direct comparative studies suggest the magnitude of improvement in HOMA-β is largely comparable between the two.
   [13]
- P/I Ratio: Vildagliptin has demonstrated a clear benefit in reducing the P/I ratio, indicating improved β-cell efficiency.[15] While some studies show a similar benefit for Teneligliptin,[8] at least one study reported a less favorable outcome on this specific marker when compared to an SGLT2 inhibitor, warranting further investigation.[14]
- Disposition Index: Both drugs have been shown to improve the disposition index, signifying an appropriate enhancement of insulin secretion relative to insulin sensitivity.[5][14]

Caption: Logical Comparison of Key Findings.

In conclusion, both Teneligliptin and Vildagliptin exert beneficial effects on multiple markers of pancreatic  $\beta$ -cell function. Head-to-head trials suggest they have comparable efficacy in overall glycemic reduction.[21][22] Subtle differences may exist, with Vildagliptin showing more consistent evidence for improving the proinsulin-to-insulin ratio. However, both agents represent valuable therapeutic options for preserving and enhancing  $\beta$ -cell function in the management of Type 2 Diabetes Mellitus. The choice between them may depend on other factors such as dosing frequency, patient tolerability, and regional availability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Teneligliptin used for? [synapse.patsnap.com]
- 2. Vildagliptin Wikipedia [en.wikipedia.org]

### Validation & Comparative





- 3. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Frontiers | Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man [frontiersin.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 9. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 11. Efficacy and safety of teneligliptin, a novel dipeptidyl peptidase-4 inhibitor, in Korean patients with type 2 diabetes mellitus: a 24-week multicentre, randomized, double-blind, placebo-controlled phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vildagliptin added to metformin on β-cell function after a euglycemic hyperinsulinemic and hyperglycemic clamp in type 2 diabetes patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbcp.com [ijbcp.com]
- 14. Comparison of protective effects of teneligliptin and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study) -PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of vildagliptin compared to glimepiride on postprandial proinsulin processing in the β cell of patients with type 2 diabetes mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disposition index Wikipedia [en.wikipedia.org]
- 18. The dipeptidyl peptidase-4 inhibitor vildagliptin improves beta-cell function and insulin sensitivity in subjects with impaired fasting glucose PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. medscape.com [medscape.com]
- 21. erpublications.com [erpublications.com]
- 22. jmpas.com [jmpas.com]



 To cite this document: BenchChem. [A Comparative Analysis of Teneligliptin and Vildagliptin on Pancreatic Beta-Cell Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034343#comparative-analysis-of-teneligliptin-and-vildagliptin-on-beta-cell-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com